

Application Notes and Protocols for Tyrphostin AG 99 Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tyrphostin AG 99, a tyrosine kinase inhibitor, in both biochemical and cell-based kinase assays. This document outlines the necessary reagents, step-by-step procedures, data analysis methods, and includes a summary of its inhibitory activity. Tyrphostin AG 99, also known as Tyrphostin 46, is a member of the tyrphostin family of compounds that inhibit protein tyrosine kinases. Its primary target is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cellular growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a critical target for therapeutic intervention.

Quantitative Data Summary

The inhibitory potency of Tyrphostin AG 99 and other related tyrphostins against various kinases is summarized below. It is important to note that IC50 values can vary between different studies and experimental conditions. While a specific IC50 value for Tyrphostin AG 99 against EGFR is not consistently reported in the literature, the provided protocols allow for its empirical determination. For comparative purposes, IC50 values for other relevant tyrphostins are included.

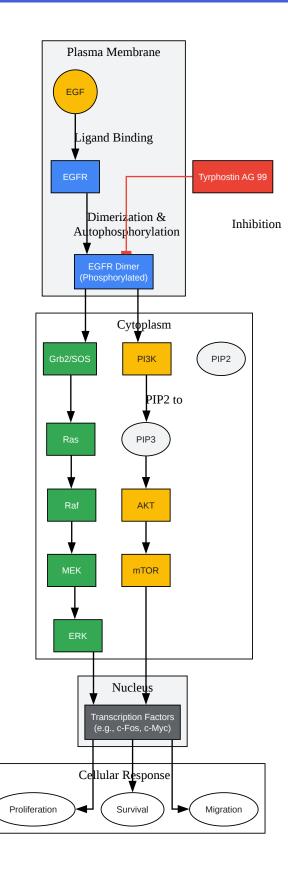


Compound	Target Kinase	IC50 Value	Assay Type
Tyrphostin AG 99 (Tyrphostin 46)	EGFR	Not specified	-
Calcineurin	> 200 μM[1]	Phosphatase Assay	
Tyrphostin AG 1478	EGFR	3 nM[2]	In vitro Kinase Assay
Tyrphostin AG 494	EGFR	1.2 μΜ	Autophosphorylation Assay
Tyrphostin AG 556	EGFR	5 μΜ	Cell Growth Assay
Tyrphostin AG 825	ErbB2	0.15 μΜ	Kinase Assay
PDGFR	40 μΜ	Autophosphorylation Assay	
Tyrphostin AG 528	EGFR	4.9 μΜ	Kinase Assay
ErbB2	2.1 μΜ	Kinase Assay	

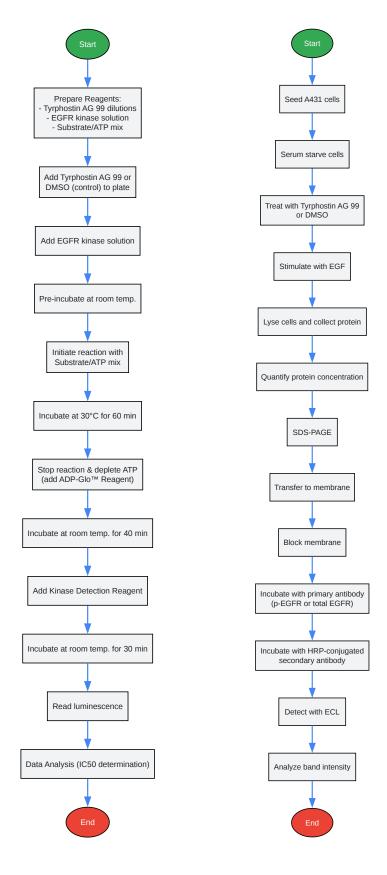
Signaling Pathway

Tyrphostin AG 99 primarily targets the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Tyrphostin AG 99, by competing with ATP in the kinase domain of EGFR, inhibits this initial autophosphorylation step, thereby blocking all subsequent downstream signaling events.









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References

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- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
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